3,12-diazaheptacyclo[13.11.1.02,13.03,11.05,10.016,21.023,27]heptacosa-1(27),2(13),5,7,9,11,14,16,18,20,23,25-dodecaene-4,22-dione
Beschreibung
5H,10H-Benzo[1’,10’]phenanthro[3’,2’:4,5]imidazo[2,1-a]isoindole-5,10-dione is a complex organic compound with a unique fused ring structure
Eigenschaften
CAS-Nummer |
158723-40-1 |
|---|---|
Molekularformel |
C25H12N2O2 |
Molekulargewicht |
372.383 |
InChI |
InChI=1S/C25H12N2O2/c28-23-14-7-2-1-6-13(14)19-12-20-22(17-10-5-11-18(23)21(17)19)27-24(26-20)15-8-3-4-9-16(15)25(27)29/h1-12H |
InChI-Schlüssel |
NFNMNLIKFOKCDD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC4=C(C5=C3C(=CC=C5)C2=O)N6C(=N4)C7=CC=CC=C7C6=O |
Synonyme |
5H,10H-Benzo[1,10]phenanthro[3,2:4,5]imidazo[2,1-a]isoindole-5,10-dione (9CI) |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H,10H-Benzo[1’,10’]phenanthro[3’,2’:4,5]imidazo[2,1-a]isoindole-5,10-dione typically involves multi-step organic reactions. One common method includes the use of Brønsted acidic ionic liquids as efficient and recyclable catalysts . The reactions proceed smoothly with a broad scope of substrates, providing the expected products in good to excellent yields under atom-economical pathways .
Industrial Production Methods
the use of scalable and efficient catalytic systems, such as Brønsted acidic ionic liquids, suggests potential for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
5H,10H-Benzo[1’,10’]phenanthro[3’,2’:4,5]imidazo[2,1-a]isoindole-5,10-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
5H,10H-Benzo[1’,10’]phenanthro[3’,2’:4,5]imidazo[2,1-a]isoindole-5,10-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5H,10H-Benzo[1’,10’]phenanthro[3’,2’:4,5]imidazo[2,1-a]isoindole-5,10-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
5H,10H-Benzo[1’,10’]phenanthro[3’,2’:4,5]imidazo[2,1-a]isoindole-5,10-dione stands out due to its unique fused ring structure, which imparts distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
